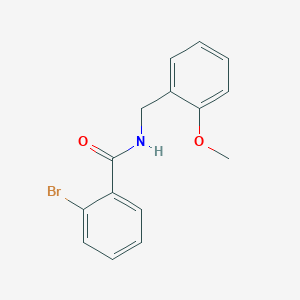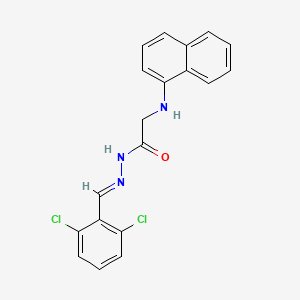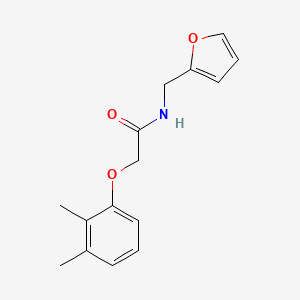
2-bromo-N-(2-methoxybenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-methoxybenzyl)benzamide is a useful research compound. Its molecular formula is C15H14BrNO2 and its molecular weight is 320.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.02079 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitory Properties
- Synthesis and Carbonic Anhydrase Inhibitory Properties : A study by Balaydın, Şentürk, Göksu, and Menzek (2012) reported the synthesis of bromophenol derivatives, including 2-bromo-N-(2-methoxybenzyl)benzamide, and their promising inhibitory activity on human carbonic anhydrase isozymes. These compounds showed potential as drug candidates for treating various conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antibacterial Properties
- Antibacterial Bromophenols from Marine Red Alga : A study conducted by Xu, Fan, Yan, Li, Niu, and Tseng (2003) isolated bromophenol derivatives from the marine alga Rhodomela confervoides. These compounds, including analogs of this compound, displayed moderate to significant antibacterial activity against various strains of bacteria (Xu et al., 2003).
Antidopaminergic Properties
- Synthesis and Antidopaminergic Properties of Bromo-Dimethoxybenzamides : Högberg, de Paulis, Johansson, Kumar, Hall, and Ogren (1990) synthesized (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. These demonstrated significant antidopaminergic properties, suggesting their potential use in exploring dopamine D-2 mediated responses (Högberg et al., 1990).
Crystal Structure and Theoretical Studies
- Crystal Structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide : Polo, Morales-Bayuelo, Orozco-Ugarriza, Henao, Galdámez, and Gutiérrez (2019) studied the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, an analog of this compound. The study provided insights into the molecular structure and theoretical aspects of such compounds, useful for the synthesis of phenanthridinone (Polo et al., 2019).
Selective Radical Cyclisation
- Selective Radical Cyclisation to Tetrahydrofuran Derivatives : Esteves, Ferreira, and Medeiros (2007) explored the catalyzed reduction of compounds including this compound derivatives. This study showcased the potential of these compounds in the selective radical cyclisation, leading to the formation of tetrahydrofuran derivatives (Esteves et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-9-5-2-6-11(14)10-17-15(18)12-7-3-4-8-13(12)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOQVHBFVVJDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5518161.png)



![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)


![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)
![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)
![2,6-dichloro-N'-[3-(hydroxymethyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5518231.png)

![2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5518248.png)
